4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide
Description
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a benzamide structure
Properties
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4/c1-17(2)27(15-21-24-11-14-25(21)3)23(29)18-5-7-19(8-6-18)31-20-9-12-26(13-10-20)22(28)16-30-4/h5-8,11,14,17,20H,9-10,12-13,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSONGXQQNJAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN1C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methoxyacetyl Group: The methoxyacetyl group is introduced via acylation reactions using methoxyacetyl chloride.
Formation of the Imidazole Moiety: The imidazole ring is synthesized separately and then attached to the piperidine ring through alkylation reactions.
Coupling with Benzamide: The final step involves coupling the piperidine-imidazole intermediate with benzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups, potentially forming alcohols or amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperidine ring and imidazole moiety are crucial for binding to these targets, potentially modulating their activity. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- 4-[1-(2-hydroxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide
- 4-[1-(2-chloroacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide
Uniqueness: The presence of the methoxyacetyl group in 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzamide distinguishes it from similar compounds, potentially enhancing its pharmacological properties and specificity for certain biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
